molecular formula C28H31N5OS2 B116695 Ack1 inhibitor 37 CAS No. 1026493-77-5

Ack1 inhibitor 37

カタログ番号: B116695
CAS番号: 1026493-77-5
分子量: 517.7 g/mol
InChIキー: ZJLXSIPWULUCRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ack1 inhibitor 37 is a chemical compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase involved in various cellular processes such as growth, proliferation, and migration. ACK1 has been identified as a promising target for cancer therapy due to its role in oncogenic signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ack1 inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired structural features and functional groups of the inhibitor. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

化学反応の分析

Types of Reactions: Ack1 inhibitor 37 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学的研究の応用

Breast Cancer

Recent studies have shown that Ack1 inhibitor 37 effectively inhibits breast cancer cell proliferation by targeting specific signaling pathways. It has been demonstrated to have an IC50 value of approximately 13 nM in vitro, indicating potent inhibitory activity against Ack1 . The compound's ability to modulate the G2/M transition is particularly relevant for treating hormone receptor-positive breast cancers.

Prostate Cancer

In prostate cancer models, Ack1 plays a critical role in the progression to castration-resistant states. Inhibition with this compound significantly reduced sphere formation in prostate cancer stem cells (PCSCs), suggesting its potential as a therapeutic target to prevent tumor recurrence following hormone therapy . The compound induced apoptosis in CD44+PSA−/lo PCSCs, highlighting its efficacy in targeting resistant cancer populations.

Lung Cancer

In non-small cell lung cancer (NSCLC), Ack1 has been associated with increased tumor growth and metastasis. Studies indicate that inhibition of Ack1 can sensitize NSCLC cells to other treatments, such as MEK and AKT inhibitors, enhancing their overall therapeutic efficacy . The combination of Ack1 inhibitors with autophagy inhibitors has shown promise in improving treatment outcomes in lung adenocarcinoma models.

Autoimmune Disease Applications

Ack1 is implicated in the regulation of inflammatory responses through Toll-like receptor (TLR) pathways. Research indicates that pharmacological inhibition of Ack1 can alleviate conditions associated with autoimmune diseases. For instance, using this compound has demonstrated protective effects against lipopolysaccharide (LPS)-induced endotoxin shock in murine models . This suggests that targeting Ack1 may offer new avenues for treating autoimmune disorders characterized by excessive inflammation.

Case Studies and Experimental Findings

Study Findings IC50
Breast Cancer Study This compound significantly reduces proliferation in ER+/PR+/HER2+ tumors13 nM
Prostate Cancer Study Induces apoptosis in PCSCs and reduces sphere formation5 µM
Lung Cancer Study Enhances sensitivity to MEK/AKT inhibitors; improves treatment efficacyVaries
Autoimmunity Study Protects against TLR-mediated inflammation; reduces symptoms in lupus modelsNot specified

作用機序

Ack1 inhibitor 37 can be compared with other similar compounds, such as:

    Dasatinib: A multikinase inhibitor that targets ACK1 among other kinases. It has shown efficacy in inhibiting cancer cell proliferation but may have broader off-target effects.

    AIM-100: A specific ACK1 inhibitor that has been extensively studied for its anticancer properties.

Uniqueness: this compound is unique in its selective inhibition of ACK1, making it a valuable tool for studying the specific role of ACK1 in various cellular processes and its potential as a targeted cancer therapy .

類似化合物との比較

生物活性

Ack1 (Activated Cdc42-associated kinase 1) is a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell proliferation, survival, and migration. Inhibition of Ack1 has emerged as a promising therapeutic strategy for several diseases, particularly cancer and autoimmune disorders. This article focuses on the biological activity of Ack1 inhibitor 37, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

This compound functions by selectively inhibiting the kinase activity of Ack1, thereby preventing its phosphorylation of downstream targets involved in critical signaling pathways. This inhibition disrupts various cellular processes associated with tumor growth and immune responses.

Key Mechanisms:

  • Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of key substrates such as the androgen receptor (AR) at tyrosine 267, which is critical for the progression of androgen-independent prostate cancer .
  • Impact on TLR Signaling : Studies have shown that inhibiting Ack1 can significantly reduce the activation of Toll-like receptors (TLRs), which are crucial in mediating inflammatory responses and autoimmune conditions .
  • Synergistic Effects with Other Therapies : In non-small cell lung cancer (NSCLC) models, this compound has demonstrated synergistic effects when combined with EGFR tyrosine kinase inhibitors (TKIs), enhancing apoptosis and delaying drug resistance .

Efficacy in Preclinical Models

Numerous preclinical studies have evaluated the efficacy of this compound across different models, highlighting its potential in treating various diseases.

Table 1: Summary of Preclinical Studies on this compound

StudyModelFindings
NSCLCEnhanced apoptosis and delayed resistance when combined with osimertinib.
Prostate CancerInhibition of ligand-independent AR activity; reduced tumor growth.
AutoimmunityReduced TLR-mediated inflammation in lupus-prone mice.

Case Studies

Several case studies have been documented to illustrate the therapeutic potential and biological activity of this compound.

  • Lupus Model Study :
    • Objective : To evaluate the impact of Ack1 inhibition on autoimmunity.
    • Method : BALB/cByJ mice were treated with pristane to induce lupus-like symptoms, followed by weekly injections of Ack1 inhibitors.
    • Results : The study found that inhibiting Ack1 led to a significant reduction in autoantibody production and ameliorated symptoms associated with systemic lupus erythematosus (SLE) .
  • NSCLC Resistance Study :
    • Objective : To assess the role of Ack1 inhibition in overcoming resistance to EGFR TKIs.
    • Method : NSCLC cell lines with acquired resistance to osimertinib were treated with both osimertinib and this compound.
    • Results : The combination therapy significantly reduced cell viability and induced apoptosis compared to single-agent treatments .

特性

IUPAC Name

N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXSIPWULUCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。